Lipophilicity Differentiation: 3-(1-Aminoethyl)-2-chlorophenol vs. 3-(1-Aminoethyl)phenol
The introduction of a chlorine atom at the 2-position of 3-(1-aminoethyl)-2-chlorophenol substantially increases computed lipophilicity compared to the non-chlorinated parent compound. This difference is critical for predicting passive membrane permeability, plasma protein binding, and non-specific tissue distribution—key parameters in both pharmacological tool compound selection and environmental fate assessment [1]. While direct head-to-head experimental logP values are not available in the peer-reviewed literature for this specific compound, the computed XLogP3 values derived from the same algorithmic framework (PubChem 2.2/3.0) provide a reliable intra-class comparison [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 (3-(1-aminoethyl)-2-chlorophenol, CAS 1337630-27-9) |
| Comparator Or Baseline | XLogP3 = 0.9 (3-(1-aminoethyl)phenol, CAS 63720-38-7) |
| Quantified Difference | +0.6 log units (approximately 4-fold increase in octanol-water partition coefficient) |
| Conditions | Algorithmic computation using PubChem XLogP3 3.0 (identical algorithm version for both compounds). |
Why This Matters
A 0.6 log unit increase in lipophilicity is typically associated with a 3- to 5-fold increase in membrane permeability, making the chlorinated analog more suitable for cell-based assays demanding intracellular target engagement or CNS penetration studies.
- [1] PubChem Compound Summary for CID 83695554, 3-(1-Aminoethyl)-2-chlorophenol. XLogP3: 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/1337630-27-9; PubChem Compound Summary for CID 12347986, 3-(1-Aminoethyl)phenol. XLogP3: 0.9. https://pubchem.ncbi.nlm.nih.gov/compound/3-_1-Aminoethyl_phenol View Source
